(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

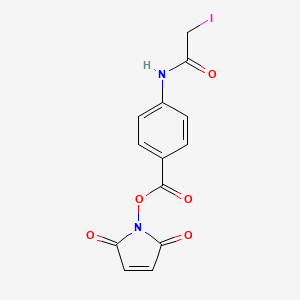

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate is a chemical compound with the molecular formula C₁₃H₁₁IN₂O₅ and a molecular weight of 402.14 g/mol. It is commonly used as a heterobifunctional crosslinking reagent in biochemistry and molecular biology due to its ability to react with both sulfhydryl and amino groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate typically involves the reaction of 4-iodoacetamidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate primarily undergoes substitution reactions due to the presence of reactive succinimidyl and iodoacetamido groups . It can react with nucleophiles such as amines and thiols, forming stable amide and thioether bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles . The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions with this compound are amide or thioether derivatives, depending on the nucleophile used .

科学的研究の応用

Bioconjugation

SIAB serves as an effective linker for attaching biomolecules such as proteins or antibodies to various surfaces or other molecules. This property enhances targeted drug delivery systems by allowing for the precise localization of therapeutic agents within biological systems. The ability to form stable conjugates improves the efficacy of these systems in delivering drugs to specific tissues or cells .

Fluorescent Labeling

In cellular biology studies, SIAB is utilized in the development of fluorescent probes. These probes enable researchers to visualize and track biological processes in live cells, providing insights into cellular dynamics and interactions. The fluorescent labeling facilitated by SIAB is crucial for understanding complex biological mechanisms .

Immunoassays

SIAB plays a significant role in creating immunoassays, which are essential for detecting specific proteins or antigens in complex samples. Its use in enzyme-linked immunosorbent assays (ELISAs) enhances the sensitivity and specificity of these tests, making it vital for diagnostics in clinical research . The ability to form stable enzyme-antibody conjugates with SIAB allows for more reliable detection methods with reduced background noise from non-specific binding .

Drug Development

In drug development, SIAB aids in synthesizing novel therapeutic agents by modifying drug molecules to improve their efficacy and selectivity towards disease cells. This modification process is essential for developing targeted therapies that minimize side effects while maximizing therapeutic effects on specific targets .

Protein Engineering

Researchers employ SIAB to modify proteins for enhanced stability and functionality. This application is particularly important in developing biopharmaceuticals and enzymes, where maintaining structural integrity and activity is crucial for therapeutic effectiveness .

Case Studies

作用機序

The mechanism of action of (Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate involves the formation of covalent bonds with nucleophilic groups on target molecules . The succinimidyl group reacts with primary amines to form stable amide bonds, while the iodoacetamido group reacts with thiols to form thioether bonds . These reactions enable the compound to crosslink or label biomolecules, facilitating various biochemical and biophysical studies .

類似化合物との比較

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate is unique due to its dual reactivity towards both amines and thiols . Similar compounds include:

N-succinimidyl-4-iodoacetyl-aminobenzoate: Similar in structure but may have different reactivity and applications.

N-succinimidyl-3-(trimethylstannyl)benzoate: Contains a trimethylstannyl group instead of an iodoacetamido group, leading to different reactivity.

N-succinimidyl-4-methyl-3-trimethylstannyl-benzoate: Another variant with a trimethylstannyl group.

These compounds share some functional similarities but differ in their specific reactivities and applications .

生物活性

(Siab), or N-succinimidyl-(4-iodoacetyl) aminobenzoate, is a heterobifunctional crosslinker widely used in bioconjugation applications, particularly for preparing enzyme conjugates and immunotoxins. Its unique structure allows it to react with both amine and sulfhydryl groups, making it a versatile tool in biochemical research and therapeutic development.

- Molecular Weight : 402.14 g/mol

- Reactive Groups :

- NHS ester (amine-reactive)

- Iodoacetyl (sulfhydryl-reactive)

- Solubility : Requires dissolution in organic solvents like DMSO or DMF before use in aqueous solutions.

- Spacer Arm Length : 10.6 Å, facilitating appropriate spatial arrangements for conjugation reactions.

The reaction of SIAB proceeds efficiently in pH 7-9 buffers, forming stable amide bonds while releasing N-hydroxysuccinimide. The NHS ester reacts with primary amino groups on lysine residues and the N-terminus of polypeptides, while the iodoacetyl group forms thioether bonds with sulfhydryl groups, which is crucial for the stability and functionality of the resulting conjugates .

1. Immunotoxin Development

SIAB has been utilized in the development of immunotoxins, which combine antibodies with toxic agents to selectively target and kill cancer cells. The stability of the thioether bond formed by SIAB provides an advantage over traditional disulfide linkages that can be cleaved by intracellular reducing agents like glutathione. For instance, studies have shown that immunoconjugates prepared using SIAB exhibited reduced cytotoxicity compared to those linked via disulfide bonds, highlighting the importance of bond stability in therapeutic efficacy .

2. Protein Labeling

The compound is also employed for labeling proteins with various tags for detection and purification purposes. Its ability to react selectively with amines and sulfhydryls enables researchers to create specific probes that can be used in assays or imaging techniques.

Case Study 1: Immunotoxin Stability

In a comparative study of different crosslinkers used in immunotoxin preparation, SIAB-linked constructs demonstrated lower susceptibility to reduction compared to those linked via disulfide bonds. This study emphasized the need for stable linkages to maintain the cytotoxic activity of immunotoxins .

Case Study 2: Enzyme Conjugation

Research involving enzyme conjugates highlighted the efficiency of SIAB in forming stable conjugates that retained enzymatic activity. The use of SIAB allowed for high yields of functional conjugates suitable for therapeutic applications .

Research Findings

特性

IUPAC Name |

(2,5-dioxopyrrol-1-yl) 4-[(2-iodoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-6H,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHIDZFWAXAPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)ON2C(=O)C=CC2=O)NC(=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。